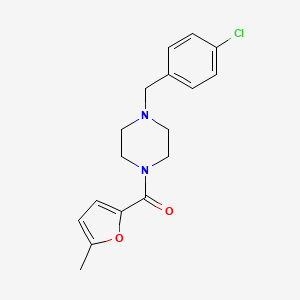
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine, also known as TAK-875, is a drug that was developed for the treatment of type 2 diabetes. It is a selective agonist of the G-protein-coupled receptor GPR40, which is expressed in pancreatic beta cells. TAK-875 has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies, and it was tested in clinical trials as a potential treatment for type 2 diabetes.
Mécanisme D'action
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine activates GPR40 in pancreatic beta cells, which leads to an increase in intracellular calcium and subsequent insulin secretion. This mechanism is selective for beta cells and does not affect other cell types in the pancreas or other tissues in the body. This compound has been shown to have a glucose-dependent effect on insulin secretion, meaning that it only stimulates insulin secretion in the presence of elevated glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies. It has also been shown to have a glucose-dependent effect on insulin secretion, meaning that it only stimulates insulin secretion in the presence of elevated glucose levels. This compound has been shown to be selective for beta cells and does not affect other cell types in the pancreas or other tissues in the body. This compound has also been shown to have a long half-life in humans, which allows for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine in lab experiments include its selectivity for beta cells, its glucose-dependent effect on insulin secretion, and its long half-life in humans. These properties make this compound a useful tool for studying the mechanisms of insulin secretion and glucose homeostasis. The limitations of using this compound in lab experiments include its cost and availability, as well as the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine. One area of interest is the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Another area of interest is the development of new GPR40 agonists with improved pharmacological properties. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine involves several steps, including the preparation of 4-chlorobenzylamine, 5-methyl-2-furoic acid, and piperazine. These compounds are then combined in a reaction vessel with appropriate reagents and catalysts to produce this compound. The synthesis of this compound has been described in detail in several scientific publications, and it is a well-established method for producing the compound.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine has been extensively studied in preclinical models of type 2 diabetes, including cell-based assays, animal models, and human islets. These studies have shown that this compound is a selective agonist of GPR40, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies, and it was tested in clinical trials as a potential treatment for type 2 diabetes.
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-13-2-7-16(22-13)17(21)20-10-8-19(9-11-20)12-14-3-5-15(18)6-4-14/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEFHXLPTIPVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B5001105.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5001112.png)
![2-methyl-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5001115.png)
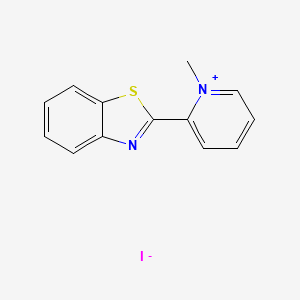
![methyl 4-[5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5001125.png)
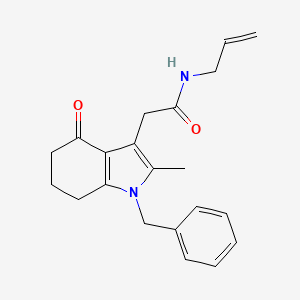
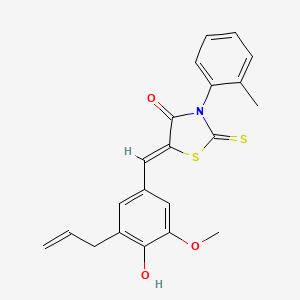
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5001143.png)
![N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B5001144.png)
![N,2-dimethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5001156.png)
![ethyl 2-[(2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001158.png)
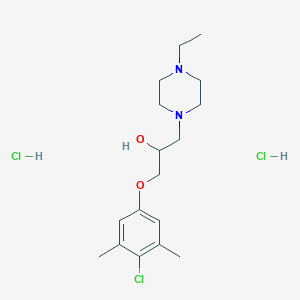
![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)